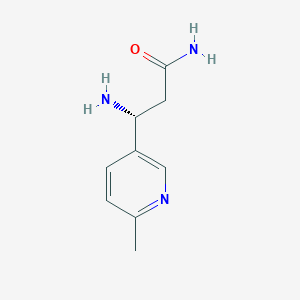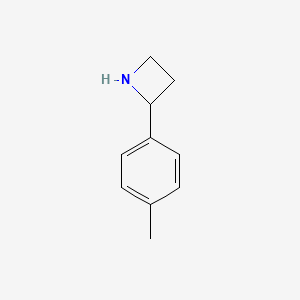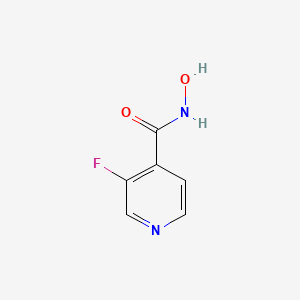
2,2-Dipropylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropylazetidine is a four-membered nitrogen-containing heterocycle, structurally related to azetidine. This compound is characterized by the presence of two propyl groups attached to the second carbon of the azetidine ring. The unique structure of this compound imparts significant ring strain, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropylazetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines, including this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dipropylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2,2-Dipropylazetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring facilitates the cleavage of N–C bonds, enabling the compound to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness: 2,2-Dipropylazetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a unique reactivity profile that is valuable in synthetic chemistry and medicinal applications .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,2-dipropylazetidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9(6-4-2)7-8-10-9/h10H,3-8H2,1-2H3 |
InChI Key |
FAXBPWZBBSNQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)

![2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13304673.png)




![2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13304693.png)



![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)
![4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)

